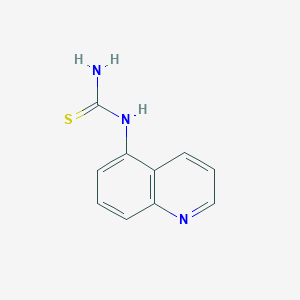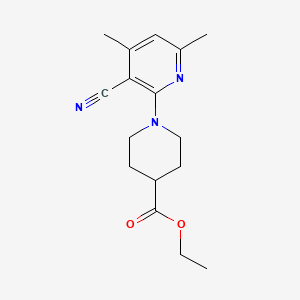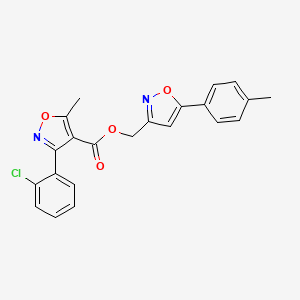![molecular formula C11H17NS2 B2370209 N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine CAS No. 2094351-13-8](/img/structure/B2370209.png)
N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine, also known as PTMA, is a thietane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. This compound has been shown to reduce the production of inflammatory cytokines and to inhibit the activation of immune cells. Additionally, this compound has been found to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular pathways. Additionally, this compound has been found to be relatively non-toxic to normal cells, making it a potentially safe compound for therapeutic applications. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This compound also has potential applications in the development of novel anti-cancer and anti-inflammatory therapies.
Méthodes De Synthèse
N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylpropene with thiolane-3-carboxylic acid followed by the reduction of the resulting thiolane-3-carboxylic acid derivative with sodium borohydride. The final step involves the reaction of the resulting thiolane-3-methyl derivative with 2-iodo-prop-1-yne in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to possess anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-prop-2-ynyl-N-(thiolan-3-ylmethyl)thietan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS2/c1-2-4-12(11-8-14-9-11)6-10-3-5-13-7-10/h1,10-11H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJCJPKCYCHXEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CCSC1)C2CSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

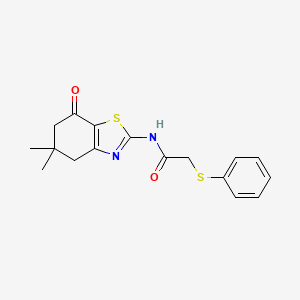
![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)
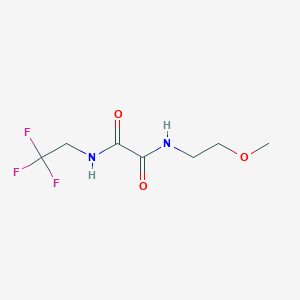
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)
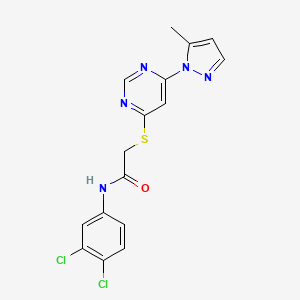
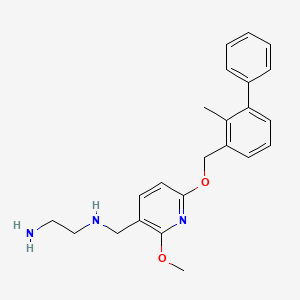
![(2-Azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B2370139.png)
![N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2370140.png)
![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
